molecular formula C7H5ClN2O3 B2606491 2-Chloro-5-nitrobenzaldehyde oxime CAS No. 89692-57-9

2-Chloro-5-nitrobenzaldehyde oxime

Cat. No. B2606491
CAS RN: 89692-57-9
M. Wt: 200.58
InChI Key: BCVYAFHZIZEYLS-UHFFFAOYSA-N
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Description

“2-Chloro-5-nitrobenzaldehyde oxime” is a chemical compound with the molecular formula C7H5ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-nitrobenzaldehyde oxime” consists of a benzene ring with a carbon bearing a nitro group and an oxime group . The molecular weight is 200.58 .

Scientific Research Applications

Synthesis of Complex Compounds

2-Chloro-5-nitrobenzaldehyde oxime is a critical precursor in the synthesis of complex organic compounds. For instance, it has been utilized in the preparation of transition metal complexes, which demonstrate significant antibacterial activity against various strains such as E. coli. These complexes were prepared by reacting the metal chloride with 2-chloro-5-nitrobenzaldehyde oxime and other derivatives, showcasing the compound's versatility in forming biologically active materials (Hania, 2009).

Material Science and Photostability

In material science, 2-chloro-5-nitrobenzaldehyde oxime's derivatives have been investigated for their photostability properties. Notably, nitrobenzaldehyde derivatives, including those related to 2-chloro-5-nitrobenzaldehyde oxime, have been found to efficiently block singlet oxygen generation, which is crucial for protecting materials from photooxidative damage. This property is particularly relevant in the development of coatings and packaging materials that require high resistance to degradation under light exposure (Hajimohammadi et al., 2018).

Catalysis and Green Chemistry

The compound has also been implicated in the development of green chemistry approaches. For example, its derivatives have been employed as biomimetic catalysts for the synthesis of fine chemicals, demonstrating the potential of 2-chloro-5-nitrobenzaldehyde oxime in sustainable chemical processes. Such applications highlight the compound's role in reducing environmental pollution and promoting more efficient and less harmful manufacturing practices (Yuanbin, 2004).

Advanced Synthesis Techniques

Moreover, 2-chloro-5-nitrobenzaldehyde oxime is instrumental in advanced synthesis techniques, such as the one-pot synthesis of aminobenzylidene derivatives. These derivatives have broad applications ranging from materials science to pharmaceuticals. The compound enables high stereoselectivity and yields under mild conditions, making it a valuable tool in organic synthesis (Xu et al., 2014).

Safety and Hazards

“2-Chloro-5-nitrobenzaldehyde oxime” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVYAFHZIZEYLS-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzaldehyde oxime

CAS RN

89692-57-9
Record name 2-CHLORO-5-NITROBENZALDEHYDE OXIME
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